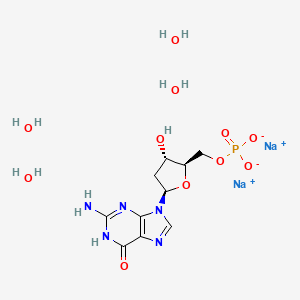![molecular formula C8H13NO2 B13149002 exo-Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B13149002.png)
exo-Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
exo-Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate: is a bicyclic compound featuring a nitrogen atom within its structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of exo-Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the radical translocation reactions of 1-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidines. This reaction, mediated by Bu3SnH in the presence of a catalytic amount of azoisobutyronitrile in boiling toluene, yields the desired bicyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
Análisis De Reacciones Químicas
Types of Reactions
exo-Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be performed using standard reducing agents.
Substitution: The compound can undergo substitution reactions with various electrophiles to form addition products.
Common Reagents and Conditions
Oxidation: m-Chloroperoxybenzoic acid (MCPBA)
Reduction: Standard reducing agents like lithium aluminum hydride (LiAlH4)
Substitution: Electrophilic reagents under controlled conditions
Major Products Formed
Epoxides: Formed through oxidation reactions
Polyfunctionalized Bicyclic Systems: Formed through substitution reactions with electrophiles
Aplicaciones Científicas De Investigación
exo-Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of exo-Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate involves its interaction with specific molecular targets. The nitrogen atom within its structure allows it to participate in various chemical reactions, potentially affecting biological pathways. detailed studies on its exact mechanism of action are limited .
Comparación Con Compuestos Similares
Similar Compounds
1-Azabicyclo[1.1.0]butane: A structurally unique compound with a nitrogen atom at one bridgehead.
7-Oxabicyclo[2.2.1]heptane: Known for its biological activity and applications in organic synthesis.
Uniqueness
exo-Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate is unique due to its specific bicyclic structure and the presence of a nitrogen atom, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C8H13NO2 |
|---|---|
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
methyl (3S,4S)-1-azabicyclo[2.2.1]heptane-3-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-11-8(10)7-5-9-3-2-6(7)4-9/h6-7H,2-5H2,1H3/t6-,7-/m1/s1 |
Clave InChI |
LVBCACDXSOCLCG-RNFRBKRXSA-N |
SMILES isomérico |
COC(=O)[C@@H]1CN2CC[C@@H]1C2 |
SMILES canónico |
COC(=O)C1CN2CCC1C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rel-1-((1S,3R)-1-(2-Aminoethoxy)-3-hydroxy-7-azaspiro[3.5]nonan-7-yl)-4-(1H-imidazol-1-yl)butan-1-one](/img/structure/B13148929.png)
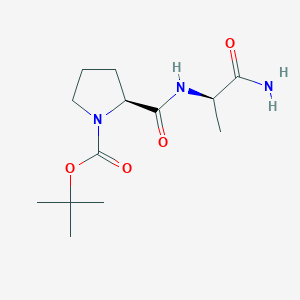
![3-[(1-methylpiperidin-1-ium-1-yl)methyl]-6,11-dihydro-5H-benzo[b][1]benzazepine](/img/structure/B13148942.png)
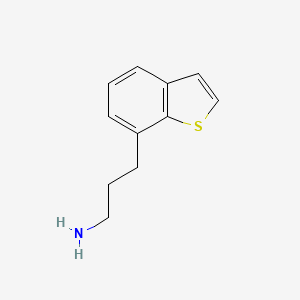
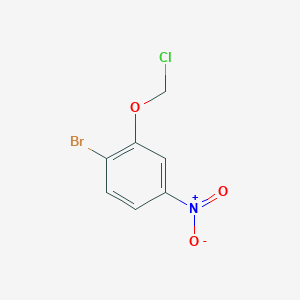
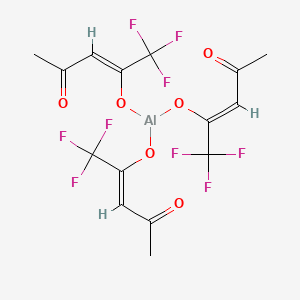

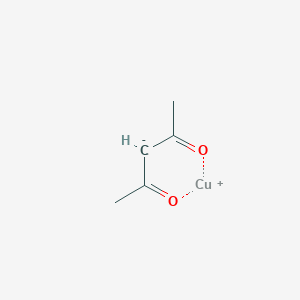


![3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13149016.png)
![(2S)-1-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic acid](/img/structure/B13149017.png)
